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Compound of Interest

Compound Name: 1,4-Diiodobutane

Cat. No.: B107930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,4-Diiodobutane (C₄H₈I₂) is a versatile bifunctional alkylating agent with significant

applications in organic synthesis, polymer chemistry, and pharmaceutical development. Its

utility stems from the two reactive carbon-iodine bonds at the termini of a flexible four-carbon

chain, allowing for the construction of complex molecular architectures, including heterocyclic

compounds and cross-linked polymers. This technical guide provides a comprehensive

overview of the theoretical and experimentally determined properties of 1,4-diiodobutane,

detailed experimental protocols for its synthesis and analysis, and an exploration of its reaction

mechanisms relevant to drug development.

Molecular and Physical Properties
1,4-Diiodobutane is a colorless to light-yellow liquid at room temperature.[1] It is characterized

by the following identifiers and physical properties:
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Property Value Reference

Molecular Formula C₄H₈I₂ [1][2][3]

Molecular Weight 309.92 g/mol [1][3]

CAS Number 628-21-7 [1][2]

Melting Point 6 °C [4]

Boiling Point 147-152 °C at 26 mmHg [4]

Density 2.35 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.621 [4]

InChI
1S/C4H8I2/c5-3-1-2-4-6/h1-

4H2
[3]

InChIKey
ROUYUBHVBIKMQO-

UHFFFAOYSA-N
[3]

SMILES ICCCCI [4]

Theoretical Spectroscopic Data
While extensive experimental spectroscopic data for 1,4-diiodobutane is available, detailed

theoretical calculations for its spectroscopic properties are not widely published in readily

accessible literature. Computational studies, often employing Density Functional Theory (DFT),

have been conducted on related compounds, such as co-crystals of octafluoro-1,4-
diiodobutane, to understand their geometric and spectroscopic properties.[5] Similar

computational approaches could be applied to 1,4-diiodobutane to predict its vibrational

frequencies and NMR chemical shifts.

Vibrational Spectroscopy (IR and Raman)
Experimentally obtained Infrared (IR) and Raman spectra are available for 1,4-diiodobutane.

[3] A theoretical analysis would involve calculating the vibrational modes and their

corresponding frequencies. The number of normal vibrational modes for a non-linear molecule

is given by 3N-6, where N is the number of atoms. For 1,4-diiodobutane (C₄H₈I₂), with N=14,

there are 36 normal modes of vibration. These modes would include C-H stretching, C-C
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stretching, CH₂ scissoring, wagging, twisting, and rocking, as well as C-I stretching and

bending vibrations. A full theoretical assignment would require computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The experimental ¹H NMR spectrum of 1,4-diiodobutane in CDCl₃ shows two main signals

corresponding to the two distinct types of methylene protons.[6] Theoretical calculations of

NMR chemical shifts can be performed using various computational methods, which would

provide a valuable comparison to the experimental data and aid in the structural elucidation of

reaction products involving this molecule.

Conformational Analysis
The flexible butane chain of 1,4-diiodobutane allows for the existence of multiple conformers.

A comprehensive conformational analysis, likely involving computational methods, would be

necessary to determine the relative energies of the different staggered and eclipsed

conformations. Such studies have been performed on analogous molecules like 1,4-

dithiacyclohexane, revealing the energetic landscape of chair and twist conformers.[7][8] A

similar computational study on 1,4-diiodobutane would provide insights into its preferred

shapes in different environments, which can influence its reactivity.

Experimental Protocols
Synthesis of 1,4-Diiodobutane
Method 1: From Tetrahydrofuran

This procedure describes the cleavage of tetrahydrofuran followed by iodination.

Reaction Scheme:

Tetrahydrofuran KI, H₃PO₄, P₂O₅ 1,4-Diiodobutane

Click to download full resolution via product page

Caption: Synthesis of 1,4-diiodobutane from THF.
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Procedure:

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and

thermometer, combine potassium iodide (2 moles), 85% orthophosphoric acid (2 moles),

and phosphoric anhydride.

Add tetrahydrofuran (0.5 mole) to the mixture.

Heat the mixture to reflux with stirring for 3 hours.

Cool the mixture to room temperature and add water and ether.

Separate the ether layer and decolorize it with a dilute aqueous sodium thiosulfate

solution.

Wash the ether layer with a saturated sodium chloride solution and dry it over anhydrous

sodium sulfate.

Remove the ether by distillation.

Purify the residue by vacuum distillation, collecting the fraction boiling at 108–110 °C/10

mmHg.

Method 2: Finkelstein Reaction from 1,4-Dibromobutane

This method involves a halogen exchange reaction.

Reaction Scheme:

1,4-Dibromobutane NaI, Acetone 1,4-Diiodobutane

Click to download full resolution via product page

Caption: Finkelstein reaction for 1,4-diiodobutane synthesis.

Procedure:
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Dissolve 1,4-dibromobutane in acetone.

Add a stoichiometric excess of sodium iodide.

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

Cool the reaction mixture and filter to remove the sodium bromide precipitate.

Evaporate the acetone from the filtrate.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water

to remove any remaining sodium iodide.

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Remove the solvent under reduced pressure to yield 1,4-diiodobutane.

Purification
Purification of 1,4-diiodobutane is typically achieved by vacuum distillation. It is important to

note that the compound can darken upon standing, and it is often stabilized with copper.[4]

Analysis
Standard analytical techniques are used to characterize 1,4-diiodobutane.

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify potential

impurities.

NMR Spectroscopy (¹H and ¹³C): For structural confirmation.

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes.

Reaction Mechanisms and Applications in Drug
Development
As a bifunctional alkylating agent, 1,4-diiodobutane is a valuable building block in the

synthesis of various pharmaceutical compounds.[2][3] Its primary role is to connect two
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nucleophilic sites, leading to the formation of cyclic structures or linking different molecular

fragments.

Alkylating Agent in Synthesis
1,4-diiodobutane's reactivity is centered on the nucleophilic substitution at the carbon atoms

bonded to iodine. The iodine atom is an excellent leaving group, facilitating SN2 reactions with

a wide range of nucleophiles, such as amines, thiols, and carbanions.

Workflow for a Generic Alkylation Reaction:
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1,4-Diiodobutane + Dinucleophile

Reaction Setup
(Solvent, Base, Temperature)

1. Mix reagents

Reaction Monitoring
(TLC, GC, LC-MS)

2. Run reaction

Workup
(Quenching, Extraction)

3. Upon completion

Purification
(Chromatography, Distillation)

4. Isolate crude product

Characterization
(NMR, MS, IR)

5. Purify

Final Product

6. Confirm structure

Click to download full resolution via product page

Caption: General workflow for synthesis using 1,4-diiodobutane.

Role in DNA Alkylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b107930?utm_src=pdf-body-img
https://www.benchchem.com/product/b107930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by transferring

alkyl groups to DNA.[9][10] This modification can disrupt DNA replication and transcription,

ultimately leading to cell death.[11][12] The bifunctional nature of 1,4-diiodobutane allows it to

potentially form intra- or inter-strand cross-links in DNA, which are particularly cytotoxic lesions.

Proposed DNA Alkylation Mechanism:

Step 1: Mono-alkylation

Step 2: Cross-linking

1,4-Diiodobutane

Mono-alkylated DNA adduct

Nucleophilic site on DNA
(e.g., N7 of Guanine)

Intra- or Inter-strand
DNA cross-link

Second nucleophilic site on DNA

Click to download full resolution via product page

Caption: Proposed mechanism of DNA cross-linking by 1,4-diiodobutane.

Application in PET Tracer Synthesis
1,4-Diiodobutane can serve as a precursor in the synthesis of Positron Emission Tomography

(PET) radiotracers.[13][14][15] PET is a powerful imaging technique in drug development and

diagnostics. The synthesis of PET tracers often involves the introduction of a positron-emitting

radionuclide, such as ¹¹C or ¹⁸F, onto a biologically active molecule. The diiodo-functionality of

1,4-diiodobutane can be exploited to introduce these radionuclides or to construct the carbon

skeleton of the tracer.

Conclusion
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1,4-Diiodobutane is a fundamental building block in chemical synthesis with significant

potential in the development of new therapeutics and advanced materials. Its theoretical

properties, while not extensively documented in dedicated computational studies, can be

inferred from its well-established reactivity and the analysis of related compounds. The

experimental protocols for its synthesis are well-defined, and its role as a bifunctional alkylating

agent provides a rational basis for its application in medicinal chemistry, particularly in the

design of DNA-targeting agents and the synthesis of complex molecules like PET tracers.

Further computational studies on 1,4-diiodobutane would be valuable to provide a more

detailed understanding of its conformational preferences and spectroscopic characteristics,

which could further aid in the rational design of new synthetic methodologies and functional

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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